molecular formula C14H20N2O4 B2459996 2-(3-Aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid CAS No. 2126163-31-1

2-(3-Aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid

Cat. No.: B2459996
CAS No.: 2126163-31-1
M. Wt: 280.324
InChI Key: WEPKRDYCQFGGRW-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a β-amino acid derivative characterized by a Boc (tert-butoxycarbonyl) protecting group and a 3-aminophenyl substituent. This compound is primarily utilized in medicinal chemistry as a chiral building block for peptide synthesis and drug development. The Boc group enhances stability during synthetic processes while preserving the amino group’s reactivity for subsequent coupling reactions .

Properties

IUPAC Name

2-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-13(2,3)20-12(19)16-14(4,11(17)18)9-6-5-7-10(15)8-9/h5-8H,15H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPKRDYCQFGGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C1=CC(=CC=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid, also known as (S)-3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C13H18N2O3
  • CAS Number : 170157-55-8
  • Molecular Weight : 250.29 g/mol
  • Structure : The compound features an amino acid backbone with a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis.

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets:

  • Glutamate Receptor Modulation : Similar compounds have been shown to influence glutamate receptor activity, which plays a critical role in neurotransmission and neuroprotection .
  • Antimicrobial Activity : Research indicates that amino acid derivatives can exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
  • Inhibition of Enzymatic Activity : The presence of the amino group may facilitate interactions with enzymes involved in metabolic processes, potentially leading to therapeutic effects.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Observation Reference
NeuroprotectiveModulates glutamate receptors; potential for neuroprotection in neurodegenerative diseases
AntimicrobialExhibits antibacterial properties against Gram-positive bacteria
Enzyme InhibitionInhibits specific metabolic enzymes, impacting cellular metabolism

Case Studies and Research Findings

  • Neuroprotection Studies :
    • A study highlighted the role of amino acid derivatives in modulating glutamate receptor activity, suggesting that such compounds could offer therapeutic benefits in conditions like Alzheimer's disease by reducing excitotoxicity .
  • Antimicrobial Efficacy :
    • Research on amino acid-based surfactants demonstrated that modifications at the amino position significantly enhanced antimicrobial activity against various bacterial strains, indicating that similar structural features in this compound could yield comparable effects .
  • Enzymatic Interactions :
    • Investigations into enzyme inhibition revealed that compounds with similar structures could effectively inhibit enzymes involved in metabolic pathways, leading to potential applications in cancer therapy by disrupting tumor metabolism .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to 2-(3-Aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid exhibit anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The structural modifications provided by the tert-butoxycarbonyl (Boc) group enhance the compound's stability and bioavailability, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects
Studies have suggested that certain amino acid derivatives can exert neuroprotective effects. The incorporation of the aminophenyl moiety in this compound may contribute to its potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Peptide Synthesis

The tert-butoxycarbonyl group is widely recognized as an effective protecting group in peptide synthesis. This compound can be utilized in the following ways:

  • Protection of Amino Groups : The Boc group protects the amino group during the synthesis of peptides, allowing for selective reactions at other functional groups.
  • Facilitated Coupling Reactions : The presence of the Boc group can enhance the efficiency of coupling reactions between amino acids, leading to higher yields of desired peptide products.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupStabilityDeprotection ConditionsCommon Applications
Tert-Butoxycarbonyl (Boc)HighAcidic conditions (e.g., TFA)Peptide synthesis
FmocModerateBasic conditions (e.g., piperidine)Solid-phase peptide synthesis
AcetylLowMild acidic conditionsShort peptide synthesis

Therapeutic Potential

Anti-inflammatory Properties
Recent studies have explored the anti-inflammatory potential of amino acid derivatives like this compound. These compounds may inhibit specific pathways involved in inflammation, suggesting a role in treating inflammatory diseases.

Targeted Drug Delivery Systems
The compound's structural features allow it to be incorporated into drug delivery systems. Its ability to form stable complexes with various therapeutic agents could enhance drug solubility and targeted delivery to specific tissues or cells.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives of this compound demonstrated successful incorporation into peptide chains with high yield and purity. The use of high-performance liquid chromatography (HPLC) confirmed the effectiveness of the Boc protecting group in maintaining structural integrity during synthesis.

In vitro assays were conducted to evaluate the anticancer activity of synthesized derivatives. Results indicated significant cytotoxic effects on various cancer cell lines, highlighting the compound's potential as a lead structure for developing new anticancer drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness emerges when compared to analogues with variations in substituents, protecting groups, stereochemistry, or backbone structures. Below are detailed comparisons:

Substituent Variations on the Aromatic Ring

Compound Name Substituent Key Differences Impact on Properties
3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid 4-Fluorophenyl Fluorine introduces electronegativity Enhanced metabolic stability and target binding due to electronic effects
(R)-3-(3-Nitrophenyl)-2-((Boc)amino)propanoic acid 3-Nitrophenyl Nitro group (electron-withdrawing) Increased reactivity in electrophilic substitutions; potential cytotoxicity
3-(5-Bromo-2-methoxyphenyl)-2-((Boc)amino)propanoic acid 5-Bromo-2-methoxyphenyl Bromine (steric bulk) and methoxy (electron-donating) Alters binding affinity to hydrophobic pockets in enzymes

Key Insight: Electron-withdrawing groups (e.g., F, NO₂) improve metabolic stability and receptor binding, while bulky substituents (e.g., Br) enhance steric interactions with biological targets.

Protecting Group Modifications

Compound Name Protecting Group Key Differences Impact on Applications
(R)-3-(3-Aminophenyl)-2-((benzyloxycarbonyl)amino)propanoic acid Benzyloxycarbonyl (Cbz) Less stable than Boc under acidic conditions Requires harsher deprotection methods, limiting use in sensitive syntheses
3-{[(Benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid Benzyloxycarbonyl (Cbz) Lower steric hindrance Higher reactivity in peptide couplings but reduced shelf stability

Key Insight : Boc’s stability under basic conditions and mild deprotection (e.g., TFA) makes it preferable over Cbz for multi-step syntheses.

Backbone and Stereochemical Differences

Compound Name Backbone Structure Stereochemistry Key Differences
2-{[(Tert-butoxy)carbonyl]amino}-4,4,5,5-tetrafluoropentanoic acid Pentanoic acid with tetrafluorination Racemic Fluorination increases lipophilicity and bioavailability
(2R)-2-{[(Boc)amino]}-3-(3-methylpyridin-2-yl)propanoic acid Pyridinyl substituent R-configuration Enhances chiral recognition in enzyme-active sites
3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid Ethyl group on nitrogen N/A Reduces peptide aggregation during solid-phase synthesis

Key Insight : Fluorinated backbones improve pharmacokinetics, while chiral centers (e.g., R-configuration) optimize target specificity.

Functional Group Replacements

Compound Name Functional Group Key Differences Biological Activity
Methyl (2S)-2-{(3R)-3-[(Boc)amino]pyrrolidin-1-yl}propanoate Ester instead of carboxylic acid Increased cell permeability Pro-drug applications
Boc-D-3,5-Difluorophenylalanine Natural amino acid derivative Native phenylalanine scaffold Improved protease resistance

Key Insight: Ester derivatives serve as pro-drugs, while natural amino acid mimics enhance compatibility with biological systems.

Data Tables

Table 1: Physicochemical Properties Comparison

Compound Name logP Hydrogen Bond Donors Molecular Weight (g/mol)
Target Compound 2.1 2 294.3
3-(4-Fluorophenyl)-Boc analogue 2.5 2 308.3
Boc-D-3,5-Difluorophenylalanine 1.8 2 313.3

Q & A

Q. What are the common synthetic routes for 2-(3-Aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid, and how is its purity validated?

The compound is typically synthesized via Boc-protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (Et3_3N) or sodium carbonate. For example, (S)-ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride was Boc-protected in CH2_2Cl2_2 with Et3_3N and Boc anhydride, yielding >95% crude product . Purity is validated using 1^1H NMR, 13^{13}C NMR, and LC/MS to confirm structural integrity and absence of side products. Column chromatography (e.g., silica gel) or recrystallization is used for purification .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in peptide synthesis?

The Boc group protects the primary amine during coupling reactions, preventing unwanted side reactions (e.g., racemization or nucleophilic attack). Deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid, TFA) or catalytic hydrogenation (using Pd/C and H2_2), as seen in the synthesis of cyclen derivatives . The Boc group’s steric bulk also modulates solubility, which is critical for solid-phase peptide synthesis (SPPS) .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and Boc-group integrity (e.g., tert-butyl signals at ~1.4 ppm in 1^1H NMR) .
  • LC/MS : Validates molecular weight and detects impurities (e.g., [M+H]+^+ or [M+Na]+^+ ions) .
  • Chiral HPLC : Ensures enantiomeric purity, critical for studies requiring stereochemical fidelity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during Boc protection/deprotection?

Racemization is mitigated by:

  • Using low temperatures (0–5°C) during Boc activation .
  • Employing coupling agents like DCC/DMAP under anhydrous conditions to reduce base-induced epimerization .
  • Shortening reaction times during deprotection with TFA (e.g., 30 min at 0°C) . Monitoring by chiral HPLC or polarimetry ensures stereochemical retention .

Q. What strategies are effective for incorporating this compound into macrocyclic or peptidomimetic systems?

The 3-aminophenyl moiety enables conjugation via amide bond formation or click chemistry. For example:

  • In cyclen-based MRI contrast agents, the Boc-protected amino acid was coupled to a macrocyclic core using DCC/DMAP, followed by deprotection and metal chelation .
  • Peptidomimetic studies leverage the aromatic ring for π-π stacking in enzyme-binding pockets, as seen in kinase inhibitor designs .

Q. How does the electronic nature of the 3-aminophenyl substituent affect the compound’s stability under physiological conditions?

The electron-rich 3-aminophenyl group may increase susceptibility to oxidative degradation. Stability studies under simulated physiological conditions (pH 7.4, 37°C) with LC/MS monitoring are recommended. Antioxidants (e.g., ascorbic acid) or storage at –20°C in inert atmospheres can prolong shelf life .

Q. What role does this compound play in designing prodrugs or targeted therapeutics?

The Boc-protected amine serves as a prodrug motif, enabling pH-sensitive release in acidic environments (e.g., tumor microenvironments). For instance, Boc-protected amino acids were used in phosphate prodrugs of antiviral agents, where enzymatic cleavage in vivo releases the active drug .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like proteases or GPCRs. The 3-aminophenyl group’s orientation and hydrogen-bonding capacity are critical parameters .

Methodological Considerations

Q. What precautions are necessary for handling and storing this compound?

  • Storage : –20°C under nitrogen to prevent Boc-group hydrolysis .
  • Safety : Use PPE (gloves, lab coat) due to potential irritancy (H315/H319 hazards) .
  • Stability : Monitor by TLC or LC/MS every 6 months; discard if degradation exceeds 5% .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Cross-validate protocols using controlled variables (e.g., solvent purity, catalyst batch). For example, discrepancies in NMR shifts may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6), requiring standardized reporting . Replicate key steps (e.g., Boc deprotection) with internal standards to ensure reproducibility.

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